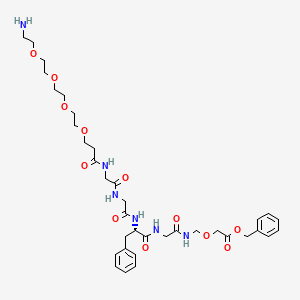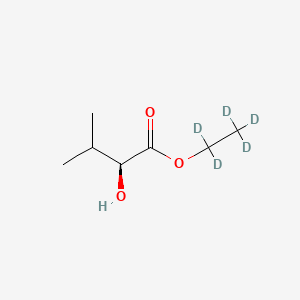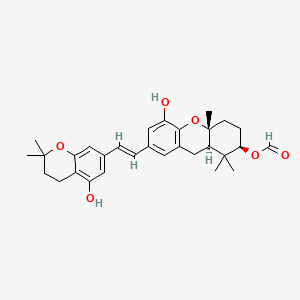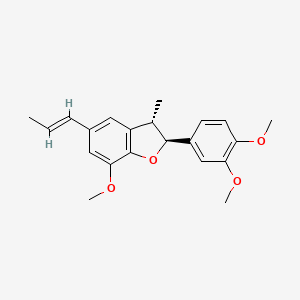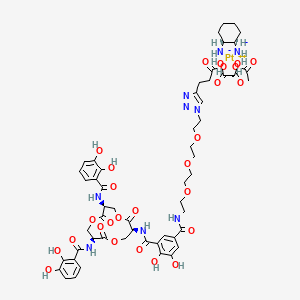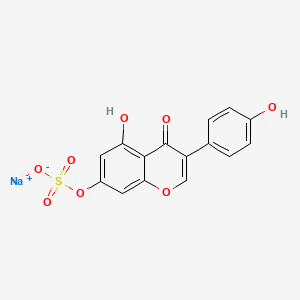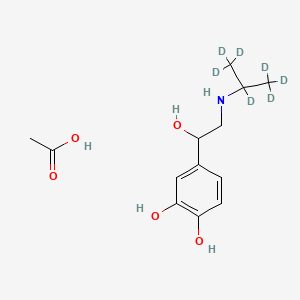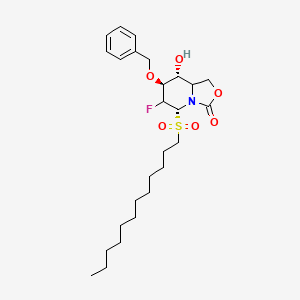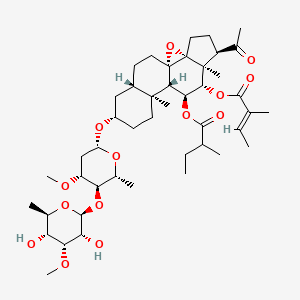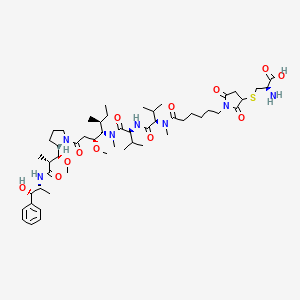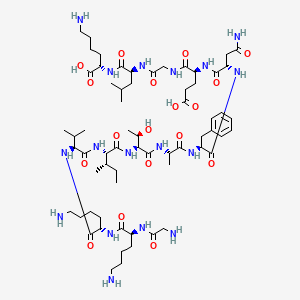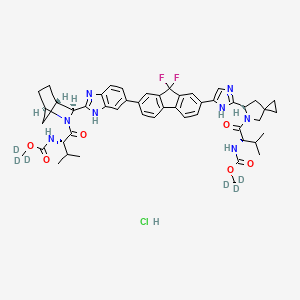
Ledipasvir-d6 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ledipasvir-d6 (hydrochloride) is a deuterated form of Ledipasvir, which is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which can be used as a tracer in pharmacokinetic studies. Ledipasvir-d6 (hydrochloride) is an inhibitor of the HCV nonstructural protein 5A (NS5A), which is essential for viral RNA replication and assembly of HCV virions .
Preparation Methods
The synthesis of Ledipasvir-d6 (hydrochloride) involves the incorporation of deuterium into the Ledipasvir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the final product .
Industrial production methods for Ledipasvir-d6 (hydrochloride) are similar to those used for Ledipasvir, with additional steps to incorporate deuterium. These methods include large-scale chemical synthesis, purification, and quality control processes to ensure the consistency and efficacy of the compound .
Chemical Reactions Analysis
Ledipasvir-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ledipasvir-d6 (hydrochloride) may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Ledipasvir-d6 (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for the tracking of the compound in biological systems, providing valuable data on its absorption, distribution, metabolism, and excretion.
Drug Development: Researchers use Ledipasvir-d6 (hydrochloride) to study the efficacy and safety of new antiviral therapies, as well as to understand the mechanisms of drug resistance.
Biological Research: The compound is used to investigate the molecular mechanisms of HCV replication and the role of NS5A in viral assembly.
Industrial Applications: Ledipasvir-d6 (hydrochloride) is used in the development of diagnostic tools and assays for detecting HCV infection .
Mechanism of Action
Ledipasvir-d6 (hydrochloride) exerts its antiviral effects by inhibiting the HCV nonstructural protein 5A (NS5A). NS5A is a phosphoprotein that plays a crucial role in viral RNA replication and the assembly of HCV virions. By binding to NS5A, Ledipasvir-d6 (hydrochloride) prevents the hyperphosphorylation of the protein, thereby inhibiting viral replication and reducing the production of infectious virions .
Comparison with Similar Compounds
Ledipasvir-d6 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ledipasvir: The non-deuterated form of Ledipasvir-d6, used in combination with sofosbuvir for the treatment of HCV infection.
Sofosbuvir: Another direct-acting antiviral agent that inhibits the HCV NS5B polymerase, often used in combination with Ledipasvir.
Daclatasvir: An HCV NS5A inhibitor similar to Ledipasvir, used in combination with other antiviral agents for the treatment of HCV infection.
The deuterium labeling in Ledipasvir-d6 (hydrochloride) provides advantages in pharmacokinetic studies, as it allows for more precise tracking and analysis of the compound in biological systems .
Properties
Molecular Formula |
C49H55ClF2N8O6 |
|---|---|
Molecular Weight |
931.5 g/mol |
IUPAC Name |
trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1/i5D3,6D3; |
InChI Key |
DDPFJRIMZUVTQU-VAOGAQJGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


